Guanyline (humaine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

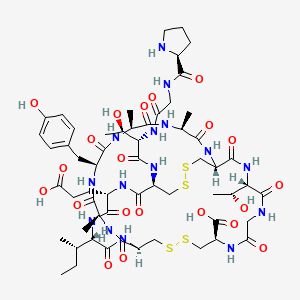

Guanylin is a 15 amino acid peptide that is secreted by goblet cells in the colon . It acts as an agonist of the guanylyl cyclase receptor GC-C and regulates electrolyte and water transport in intestinal and renal epithelia .

Synthesis Analysis

Guanylin is synthesized by gut enterochromaffin cells as a prohormone of 115 amino acids and is processed to the molecular form of 94 amino acids circulating in the blood .Molecular Structure Analysis

The solution structure of proguanylin adopts a new protein fold and consists of a three-helix bundle, a small three-stranded β-sheet of two NH2-terminal strands and one COOH-terminal strand, and an unstructured linker region .Chemical Reactions Analysis

Guanylin activates a family of enzymes variously called guanyl, guanylyl or guanylate cyclases that catalyze the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP) and pyrophosphate .Physical And Chemical Properties Analysis

Guanylin (human) has a molecular formula of C58H87N15O21S4 and a molecular weight of 1458.66 . It is soluble in water .Applications De Recherche Scientifique

Homéostasie des Fluides Intestinaux et Régulation Ionique

La guanyline et l'uroguanyline jouent des rôles cruciaux dans le maintien de l'équilibre des fluides et la régulation des ions dans le tractus gastro-intestinal. Voici comment :

- Activation de la Guanylate Cyclase-C (GC-C): Ces peptides se lient aux récepteurs GC-C sur la surface apicale des cellules épithéliales intestinales. Cette interaction conduit à une production accrue de monophosphate de guanosine cyclique (cGMP), qui stimule la sécrétion de chlorure et de bicarbonate dans la lumière intestinale. Ce processus améliore le mouvement des fluides et contribue à l'homéostasie intestinale .

Fonction Rénale et Régulation Rénale

La guanyline et l'uroguanyline ont également un impact sur la fonction rénale :

- Localisation des Récepteurs: L'autoradiographie des récepteurs a localisé les récepteurs de l'uroguanyline et de la guanyline dans les tubules proximaux rénaux et les tubules séminifères des testicules. L'activation de ces récepteurs influence la fonction tubulaire et les processus rénaux .

Axe Endocrinien Entre l'Intestin et le Rein

L'uroguanyline établit un axe endocrinien fascinant :

- Lien Intestin-Rein: L'uroguanyline relie l'intestin et le rein, influençant potentiellement la fonction rénale via les récepteurs tubulaires-GCs. Cet axe met en évidence l'interdépendance des différents systèmes d'organes .

En résumé, la guanyline et l'uroguanyline sont des peptides multiformes aux effets considérables sur divers processus physiologiques. Leurs rôles dépassent l'intestin, affectant les reins, le SNC, le système reproducteur et la fonction immunitaire. Les chercheurs continuent d'explorer leurs fonctions complexes, ce qui en fait des sujets fascinants pour la recherche scientifique . Si vous souhaitez plus de détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

Guanylin, a 15 amino acid peptide, primarily targets the guanylyl cyclase receptor GC-C . This receptor is predominantly located on intestinal epithelial cells . It plays a crucial role in the homeostasis and function of the digestive tract .

Mode of Action

Guanylin acts as an agonist of the guanylyl cyclase receptor GC-C . Upon receptor binding, guanylin increases the intracellular concentration of cyclic guanosine monophosphate (cGMP) . This increase in cGMP levels regulates a variety of key cell-type specific processes such as chloride and bicarbonate secretion, which in turn increases luminal fluid and intestinal motility .

Biochemical Pathways

The activation of GC-C by guanylin leads to the generation and release of cGMP from intestinal epithelial cells . When released into the submucosal space through the basolateral membrane, extracellular cGMP acts as a neuromodulator to inhibit pain-sensing nerve fibers innervating the colon . This pathway is involved in the regulation of cellular functions via cGMP in the digestive, renal, central nervous, reproductive, and lymphoid/immune organ systems .

Pharmacokinetics

It is known that guanylin is secreted by goblet cells in the colon . The expression of GC-C provides a pathway for paracrine and/or autocrine regulation of cellular functions .

Result of Action

The activation of GC-C by guanylin results in the stimulation of transepithelial chloride and bicarbonate secretion into the intestinal lumen . This leads to increased intestinal fluid and motility . Additionally, it has been suggested that GC-C acts as an intestinal tumor suppressor, with the potential to prevent the initiation and progression of colorectal cancer .

Action Environment

The action of guanylin is influenced by the environment within the gastrointestinal tract. The specific cellular distribution of guanylin differs between the duodenum and colon and between different species . Furthermore, research has shown that diet-induced obesity can lead to reduced guanylin expression in the colon, linking diet-induced obesity with colorectal cancer .

Safety and Hazards

Orientations Futures

Research has found that a loss in guanylin expression can lead to colorectal cancer due to guanylyl cyclase C’s function as an intestinal tumor suppressor . Therefore, guanylyl cyclase C can serve as a useful target in cancer for prevention and therapy, as well as a marker for tumor cell detection .

Analyse Biochimique

Biochemical Properties

Guanylin interacts with a variety of enzymes and proteins, including guanylate cyclase (GC), a receptor expressed in the kidney . The interaction between Guanylin and GC leads to the production of cyclic guanosine monophosphate (cGMP), a key second messenger in cellular signaling .

Cellular Effects

Guanylin influences cell function by activating cGMP production, which in turn regulates various cellular processes . For instance, in the intestinal epithelium, cGMP stimulates the secretion of chloride and bicarbonate into the intestinal lumen .

Molecular Mechanism

The molecular mechanism of Guanylin involves binding to its receptor, GC, which triggers the conversion of GTP to cGMP . This increase in cGMP levels influences various cellular processes, including gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

The effects of Guanylin can vary over time in laboratory settings . For instance, the activity of Guanylin can be influenced by factors such as pH and temperature, which can affect the rate of interconversion between its active and inactive forms .

Dosage Effects in Animal Models

The effects of Guanylin in animal models can vary depending on the dosage

Metabolic Pathways

Guanylin is involved in the cGMP signaling pathway . By activating GC, it influences the production of cGMP, which in turn affects various metabolic processes .

Transport and Distribution

Guanylin is distributed within cells and tissues via specific transport mechanisms

Subcellular Localization

The subcellular localization of Guanylin is primarily at the apical plasma membranes of cells in the intestinal mucosa and renal tubules . This localization suggests that Guanylin exerts its effects via paracrine and/or autocrine mechanisms .

Propriétés

IUPAC Name |

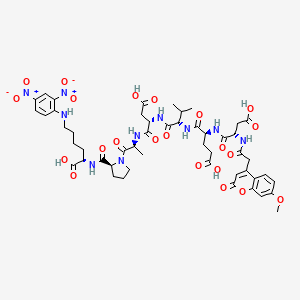

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-25-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H87N15O21S4/c1-8-25(2)43-56(91)69-36-21-97-98-24-39(58(93)94)65-40(77)19-61-55(90)44(29(6)74)73-54(89)38(68-48(83)27(4)62-46(81)26(3)63-51(86)35(18-31-11-13-32(76)14-12-31)67-47(82)28(5)64-52(36)87)23-96-95-22-37(53(88)66-34(50(85)72-43)15-16-42(79)80)70-57(92)45(30(7)75)71-41(78)20-60-49(84)33-10-9-17-59-33/h11-14,25-30,33-39,43-45,59,74-76H,8-10,15-24H2,1-7H3,(H,60,84)(H,61,90)(H,62,81)(H,63,86)(H,64,87)(H,65,77)(H,66,88)(H,67,82)(H,68,83)(H,69,91)(H,70,92)(H,71,78)(H,72,85)(H,73,89)(H,79,80)(H,93,94)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,43-,44-,45-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNQMTAYRNMRRD-RDJGHUJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H87N15O21S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1458.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B575266.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-6-amine](/img/structure/B575281.png)

![2-Benzyloctahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B575283.png)

![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B575285.png)